N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide
Overview
Description
N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA is a member of the benzamide family of compounds, which are known to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA methylation. DNA methylation is a process that regulates gene expression, and aberrant DNA methylation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. By inhibiting DNA methylation, this compound may alter gene expression and promote cell death in cancer cells, or protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neurons, this compound has been shown to protect against oxidative stress and promote neurite outgrowth. In immune cells, this compound has been shown to modulate cytokine production and promote T cell differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide in lab experiments is its well-established synthesis method and availability. This compound is also relatively stable and can be stored for long periods of time. However, one limitation is that this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the potential applications of this compound in other fields, such as epigenetics and regenerative medicine, warrant further investigation.
Scientific Research Applications
N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
properties
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-2-4-14(5-3-13)12-23-11-10-18-17(20)15-6-8-16(9-7-15)19(21)22/h2-9H,10-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTJIOCVEDYBLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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